5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is a bicyclic heterocyclic compound featuring a fused triazolo and benzothiazole scaffold with a partially saturated tetrahydro moiety. The triazolo ring ([1,2,4]triazole) contributes three nitrogen atoms, while the benzothiazole component includes a sulfur and an additional nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to nitrogen- and sulfur-containing heterocycles .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-4-7-6(3-1)11-8(12-7)9-5-10-11/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYNUESSPLBUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=NC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its antimicrobial and anti-tubercular properties. Recent studies have shown that derivatives of benzothiazole and triazole compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, a review highlighted the synthesis of benzothiazole-based anti-tubercular compounds that demonstrated moderate to good activity against M. tuberculosis strains in vitro and in vivo .
Table 1: Biological Activities of Benzothiazole Derivatives
Synthesis Techniques
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole involves several advanced methodologies including:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
- Microwave irradiation
- One-pot multicomponent reactions
These methods have been pivotal in enhancing the yield and efficacy of the synthesized compounds while also improving their biological activities against targeted pathogens .
Case Study 1: Antimycobacterial Activity
A study conducted by Chitti et al. synthesized novel benzo-[d]-imidazo-[2,1-b]-thiazole derivatives which were evaluated for their antimycobacterial activity. Among these compounds, one derivative exhibited an IC50 value of 2.32 μM against M. tuberculosis H37Ra, indicating potent activity with minimal cytotoxicity towards human lung fibroblasts . This emphasizes the potential of triazolo derivatives in treating resistant strains of tuberculosis.
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activities, various benzothiazole derivatives were tested for their efficacy in reducing inflammation in animal models. The results indicated that certain compounds significantly reduced inflammatory markers comparable to standard anti-inflammatory drugs . This opens avenues for further exploration into their therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s key structural attributes include:
- Triazolo-Benzothiazole Fusion : A [1,2,4]triazole fused to a benzothiazole ring.
Comparison with Related Heterocycles
The following compounds share structural similarities but differ in heteroatom arrangement, ring saturation, or fused systems:
4,5,6,7-Tetrahydrobenzo[d]isoxazolyl
- Structure : Benzene fused to an isoxazole (oxygen and nitrogen) with a tetrahydro moiety.
- Key Differences : Replaces sulfur (in benzothiazole) with oxygen, altering electronic properties and hydrogen-bonding capacity. Likely less lipophilic than the target compound.
- Applications : Isoxazole derivatives are often explored for anti-inflammatory and antimicrobial activities .
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridinyl
- Structure : [1,2,4]Triazolo fused to a pyridine ring with tetrahydro saturation.
- Key Differences : Pyridine replaces benzothiazole, removing sulfur and modifying the electron-deficient character. This may influence binding to targets like kinases or GABA receptors.
- Applications : Pyridine-containing triazolo compounds are studied for CNS activity .
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 233278-56-3)
Comparative Data Table
| Compound Name | Heteroatoms | Ring System | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | S, N (3x) | Benzothiazole + Triazolo | High nitrogen density, moderate lipo | Enzyme inhibitors, agrochemicals |
| 4,5,6,7-Tetrahydrobenzo[d]isoxazolyl | O, N | Benzene + Isoxazole | Oxygen enhances polarity | Anti-inflammatory agents |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridinyl | N (4x) | Pyridine + Triazolo | Electron-deficient core | CNS therapeutics |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | N (5x) | Pyrazine + Triazolo | High polarity, π-stacking capability | Antiviral/anticancer agents |
Research Findings and Implications
- Electronic Properties : The sulfur atom in the target compound may enhance binding to metalloenzymes (e.g., cysteine proteases) compared to oxygen or nitrogen-only analogs .
- Solubility : The tetrahydro moiety likely improves aqueous solubility relative to fully aromatic benzothiazoles, a critical factor in bioavailability.
- Biological Activity : Triazolo-benzothiazole hybrids are reported in patent literature as kinase inhibitors, whereas pyrazine analogs (e.g., CAS 233278-56-3) show broader antiviral activity .
Biological Activity
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolobenzothiazoles, which are known for their potential therapeutic applications including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its varied biological effects.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole
- Molecular Formula : C8H9N3S
- CAS Number : 866134-14-7
The structure of this compound includes a triazole ring fused with a benzothiazole moiety. This specific arrangement plays a crucial role in its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In one study assessing various derivatives of benzothiazole compounds:
- Activity against Gram-positive bacteria : The compound showed potent inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis.
- Activity against Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance:
- Cell Line Studies : In vitro tests on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
Another area of interest is the enzyme inhibition profile of this compound:
- Nitric Oxide Synthase (iNOS) : Some derivatives have shown promising results in inhibiting iNOS activity. This is particularly relevant in inflammatory conditions where excessive nitric oxide production is detrimental.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits nitric oxide synthase (iNOS) |
Case Study 1: Antimicrobial Screening
In a comparative study involving various benzothiazole derivatives including this compound:
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics like streptomycin against certain bacterial strains.
Case Study 2: Anticancer Evaluation
A detailed investigation into the anticancer effects was conducted using MCF-7 and A549 cell lines:
- Methodology : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of the compound.
- Findings : IC50 values were determined to be significantly lower than those for untreated controls. Morphological changes indicative of apoptosis were observed under microscopy.
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole?
A common method involves the reaction of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone in the presence of proton catalysts like p-toluenesulfonic acid (PTSA), which facilitates cyclization via nucleophilic substitution and ring closure. Solvent choice (e.g., protic solvents) is critical to stabilize intermediates and prevent side reactions . Alternative routes utilize electrophilic cyclization of thiol derivatives with α,ω-dibromoalkanes under halogen-mediated conditions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. Bond lengths and angles within the fused triazolo-benzothiazole system should align with reported values (e.g., C–N bond lengths: ~1.32–1.37 Å, C–S bonds: ~1.74 Å) . Complementary techniques include NMR (to confirm proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What biological activities are associated with this compound?
Derivatives exhibit antitumor, antiallergic, and apoptosis-inhibitory properties. The triazole moiety interacts with biological targets like FMS-like tyrosine kinase-3 (FLT3) and testicular germ cell receptors, while the benzothiazole scaffold enhances membrane permeability . Activity varies with substituents on the phenyl ring, emphasizing the need for structure-activity relationship (SAR) studies .
Q. What solvents and catalysts optimize yield in cyclization reactions?
Protic solvents (e.g., ethanol, acetic acid) stabilize transition states via hydrogen bonding, while PTSA or Brønsted acids enhance electrophilic activation of carbonyl groups. For regioselective cyclization, steric hindrance from aromatic substituents (e.g., cinnamyl groups) directs annelation toward six-membered thiazine systems over smaller rings .
Advanced Research Questions
Q. How do electronic and steric factors influence regioselectivity in cyclization reactions?
Q. How can contradictory biological activity data be resolved?
Discrepancies in reported activities (e.g., antitumor vs. apoptosis inhibition) often arise from assay conditions (e.g., cell line specificity) or impurities in synthesized batches. Rigorous purity analysis (HPLC, elemental analysis) and standardized assays (e.g., FLT3 kinase inhibition at fixed ATP concentrations) are recommended. Meta-analyses of SAR datasets can identify confounding variables, such as substituent lipophilicity or metabolic stability .
Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic use?
Modifications at position 2 of the triazole ring (e.g., introducing polar groups like carboxylic acids) enhance solubility without compromising target affinity. Prodrug approaches (e.g., esterification of hydroxyl groups) improve oral bioavailability. Molecular docking studies against FLT3 or tubulin binding sites guide rational design to balance potency and ADME properties .
Q. How do crystallographic data inform polymorph screening and stability?
XRD reveals packing motifs (e.g., π-stacking of aromatic rings) that influence polymorph stability. Hydrate forms, identified via thermal gravimetric analysis (TGA), may exhibit altered dissolution rates. Accelerated stability studies (40°C/75% RH) under ICH guidelines help identify dominant polymorphs for formulation .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) for scalable synthesis .
- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions impacting crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
